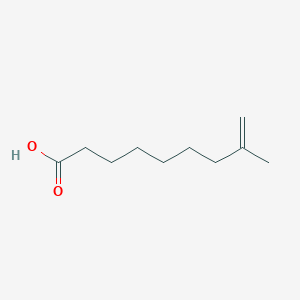

8-Methyl-8-nonenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methyl-8-nonenoic acid is a medium-chain fatty acid with the molecular formula C10H18O2. It is a branched-chain fatty acid that is a degradation by-product of dihydrocapsaicin, a compound found in chili peppers.

作用機序

Target of Action

The primary target of 8-Methyl-8-nonenoic acid is the transient receptor potential cation channel subfamily V member 1 (TRPV1) . This receptor is primarily responsible for the metabolic responses to capsaicinoids .

Mode of Action

this compound, being an analog of capsaicin, acts as an agonist of the TRPV1 receptor . This interaction triggers a series of cellular responses that influence energy metabolism .

Biochemical Pathways

this compound influences several biochemical pathways. During nutrient starvation, it decreases lipid amounts in association with the activation of AMP-activated protein kinase (AMPK), a molecular event that suppresses lipogenic processes . This suggests that this compound plays a role in lipid metabolism and energy regulation .

Pharmacokinetics

It is known that capsaicinoids, from which this compound is derived, are rapidly degraded in the body

Result of Action

The action of this compound results in modulated energy metabolism in adipocytes . Specifically, it decreases lipid amounts during nutrient starvation and reduces the lipolytic response to isoproterenol. It also increases glucose uptake when stimulated with insulin . These effects suggest that this compound could have potential benefits for metabolic health.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of nutrients can affect its impact on lipid metabolism . .

準備方法

Synthetic Routes and Reaction Conditions: 8-Methyl-8-nonenoic acid can be synthesized through various chemical reactions. One common method involves the microbial production of the compound via fermentation processes. This method utilizes genetically engineered microorganisms to produce the desired fatty acid . Another approach involves the chemical synthesis of relevant CoA-precursors, which are then converted into this compound through enzymatic reactions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. These methods are advantageous due to their scalability and the ability to produce high yields of the compound. The use of recombinant DNA technology and metabolic engineering has further enhanced the efficiency of these production methods .

化学反応の分析

Types of Reactions: 8-Methyl-8-nonenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

科学的研究の応用

8-Methyl-8-nonenoic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing various complex molecules. In biology, it is studied for its role in metabolic processes and its effects on cellular functions. In medicine, the compound is investigated for its potential therapeutic benefits, particularly in modulating energy metabolism and lipid accumulation in adipocytes . Additionally, it has industrial applications in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds .

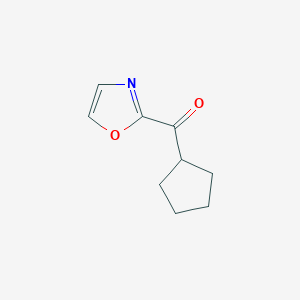

類似化合物との比較

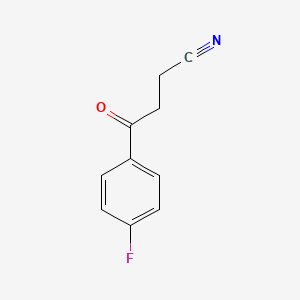

8-Methyl-8-nonenoic acid can be compared to other similar compounds, such as 8-Methyl-6-nonenoic acid and nonanoic acid. While these compounds share structural similarities, this compound is unique due to its specific branching and the presence of a double bond at the 8th position. This structural uniqueness contributes to its distinct biochemical properties and applications .

List of Similar Compounds:- 8-Methyl-6-nonenoic acid

- Nonanoic acid

- Methyl 8-methyl-nonanoate

特性

IUPAC Name |

8-methylnon-8-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h1,3-8H2,2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFMEXVXKGDPSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629101 |

Source

|

| Record name | 8-Methylnon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42150-00-5 |

Source

|

| Record name | 8-Methylnon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。